

# physicochemical properties of trimanganese tetraoxide

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## Compound of Interest

Compound Name: Trimanganese tetraoxide

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An In-depth Technical Guide to the Physicochemical Properties of **Trimanganese Tetraoxide** ( $\text{Mn}_3\text{O}_4$ )

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Trimanganese tetraoxide** ( $\text{Mn}_3\text{O}_4$ ), occurring naturally as the mineral hausmannite, is a mixed-valence inorganic compound with manganese existing in both +2 and +3 oxidation states.<sup>[1]</sup> Its chemical formula is often represented as  $\text{MnO} \cdot \text{Mn}_2\text{O}_3$  to reflect this structure.<sup>[1]</sup>  $\text{Mn}_3\text{O}_4$  is a black or brownish-black crystalline powder that belongs to the spinel class of materials.<sup>[2][3]</sup> It exhibits a unique combination of magnetic, electronic, and catalytic properties, making it a compound of significant interest in various fields. Applications range from its use in the production of soft ferrite magnets for electronic data storage to its role as a catalyst, a material for battery electrodes, and a component in sensors.<sup>[2][4]</sup> This guide provides a comprehensive overview of the core physicochemical properties of  $\text{Mn}_3\text{O}_4$ , detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in understanding its scientific investigation.

## Physicochemical Properties

The key properties of **trimanganese tetraoxide** are summarized below. These values, particularly for nanoparticles, can be influenced by synthesis methods, particle size, and crystallinity.

## Physical and Structural Properties

Mn<sub>3</sub>O<sub>4</sub> crystallizes in a tetragonally distorted spinel structure at room temperature.<sup>[1][5]</sup> This distortion is a result of the Jahn-Teller effect on the Mn<sup>3+</sup> ions in the octahedral sites.<sup>[1]</sup> Above a critical temperature of approximately 1433 K (1160 °C), it undergoes a phase transition to a cubic spinel structure.<sup>[6]</sup>

| Property          | Value                                 | Conditions / Notes | Cite |
|-------------------|---------------------------------------|--------------------|------|
| Molecular Formula | Mn <sub>3</sub> O <sub>4</sub>        | <sup>[7]</sup>     |      |
| Molar Mass        | 228.812 g/mol                         | <sup>[7]</sup>     |      |
| Appearance        | Brownish-black powder                 | Room Temperature   |      |
| Density           | 4.86 g/cm <sup>3</sup>                | <sup>[1]</sup>     |      |
| Melting Point     | 1567 °C (1840 K)                      | <sup>[1]</sup>     |      |
| Crystal System    | Tetragonal (α-phase)                  | Room Temperature   |      |
| Space Group       | I4 <sub>1</sub> /amd                  | <sup>[1][9]</sup>  |      |
| Lattice Constants | a = 5.7577 Å, c = 9.428 Å             | <sup>[9]</sup>     |      |
| Mohs Hardness     | 5.5                                   | <sup>[3][9]</sup>  |      |
| Solubility        | Insoluble in water;<br>Soluble in HCl | <sup>[3][7]</sup>  |      |

## Magnetic Properties

Mn<sub>3</sub>O<sub>4</sub> is known for its complex magnetic behavior. At room temperature, it is paramagnetic.<sup>[10][11]</sup> Upon cooling, it transitions to a ferrimagnetic state at a Néel temperature (T<sub>n</sub>) of approximately 41-43 K.<sup>[1]</sup> In nanoparticle form, this transition temperature can be lower, and superparamagnetic behavior may be observed.<sup>[12]</sup>

| Property                       | Value        | Conditions / Notes   | Cite     |
|--------------------------------|--------------|--|----------|
| Magnetic Ordering              | Paramagnetic | Room Temperature   | [10][11] |
| Ferrimagnetic                  | Below $T_N$  | [1]  |          |
| Néel Temperature ( $T_N$ )     | ~41–43 K     | Bulk material  | [1]      |
| Weiss Temperature ( $\theta$ ) | -260 K       | For nanoparticles, indicating antiferromagnetic interactions | [12]     |

## Electronic and Optical Properties

Mn<sub>3</sub>O<sub>4</sub> is a p-type semiconductor.[6] Its electrical conductivity is temperature-dependent and can be explained by a small-polaron hopping mechanism.[6][13] The optical bandgap varies depending on the synthesis method and particle size but is typically in the visible range.

| Property                             | Value                | Conditions / Notes                                   | Cite |
|--------------------------------------|----------------------|--|------|
| Conduction Type                      | p-type semiconductor | [6]  |      |
| Optical Bandgap ( $E_g$ )            | ~2.03 eV             | Direct bandgap for sol-gel synthesized nanoparticles | [11] |
| Activation Energy (Tetragonal Phase) | 1.3 eV               | From electrical resistivity measurements             | [6]  |
| Activation Energy (Cubic Phase)      | 0.65 eV              | From electrical resistivity measurements             | [6]  |

## Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of Mn<sub>3</sub>O<sub>4</sub> nanoparticles.

## Synthesis Protocol: Co-precipitation Method

The co-precipitation method is a common, simple, and cost-effective technique for synthesizing  $\text{Mn}_3\text{O}_4$  nanoparticles.<sup>[10]</sup>

- **Precursor Preparation:** Prepare an aqueous solution of a manganese salt, such as 1M Manganese Sulfate Monohydrate ( $\text{MnSO}_4 \cdot \text{H}_2\text{O}$ ).<sup>[10]</sup>
- **Precipitation:** Add a precipitating agent, such as 2M Sodium Hydroxide ( $\text{NaOH}$ ), dropwise into the manganese salt solution while stirring vigorously. The addition of the base will cause the formation of a manganese hydroxide precipitate.<sup>[10]</sup>
- **Aging and Washing:** The resulting precipitate is typically aged for a period (e.g., several hours) to ensure complete reaction. The precipitate is then washed multiple times with deionized water and ethanol to remove residual ions and impurities. This is often done via centrifugation, where the supernatant is discarded, and the pellet is resuspended for the next wash.
- **Drying:** The washed precipitate is dried in an oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent.
- **Calcination (Annealing):** The dried powder is calcined in a furnace in an air atmosphere. Heating manganese precursors or lower oxides in air at temperatures between 300 °C and 1000 °C results in the formation of the stable  $\text{Mn}_3\text{O}_4$  phase.<sup>[2][4][10]</sup> For example, annealing at 300 °C for 2 hours can be used to induce the desired phase transition.<sup>[10]</sup>
- **Characterization:** The final product, a fine black or brown powder, is then characterized to confirm its properties.

## Characterization Protocols

- **X-Ray Diffraction (XRD):**
  - **Objective:** To determine the crystal structure, phase purity, and average crystallite size of the synthesized material.
  - **Methodology:** A small amount of the  $\text{Mn}_3\text{O}_4$  powder is placed on a sample holder and flattened to ensure a smooth surface. The sample is mounted in a powder diffractometer.

X-rays (commonly Cu-K $\alpha$  radiation,  $\lambda = 1.5406 \text{ \AA}$ ) are directed at the sample over a scanned range of  $2\theta$  angles (e.g.,  $20\text{--}80^\circ$ ). The resulting diffraction pattern is recorded. The peak positions are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the  $\text{Mn}_3\text{O}_4$  phase, and the peak broadening can be used with the Scherrer equation to estimate the average crystallite size.[\[12\]](#)[\[14\]](#)

- Scanning Electron Microscopy (SEM):
  - Objective: To visualize the surface morphology, particle shape, and size distribution of the nanoparticles.
  - Methodology: The  $\text{Mn}_3\text{O}_4$  powder is mounted onto an SEM stub using conductive carbon tape. To prevent charging of the sample by the electron beam, a thin conductive layer (e.g., gold or carbon) is sputtered onto the sample surface. The stub is then loaded into the SEM chamber. A high-energy beam of electrons is scanned across the sample surface, and the resulting secondary or backscattered electrons are collected by detectors to form an image of the surface topography.[\[15\]](#)[\[16\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR):
  - Objective: To identify functional groups and confirm the formation of metal-oxygen bonds.
  - Methodology: A small amount of  $\text{Mn}_3\text{O}_4$  powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the instrument measures the absorption of IR radiation at different wavenumbers. For  $\text{Mn}_3\text{O}_4$ , characteristic absorption bands corresponding to the stretching vibrations of Mn-O bonds in the tetrahedral and octahedral sites are typically observed in the  $400\text{--}700 \text{ cm}^{-1}$  region.[\[10\]](#)[\[16\]](#)
- Vibrating Sample Magnetometry (VSM):
  - Objective: To measure the magnetic properties of the material, such as magnetization as a function of the applied magnetic field (M-H curve) and temperature (M-T curve).
  - Methodology: A precise mass of the  $\text{Mn}_3\text{O}_4$  powder is packed into a sample holder. The holder is placed in the VSM, which positions the sample between the poles of an

electromagnet. The sample is then vibrated at a constant frequency. This vibration induces an electrical signal in pickup coils, which is proportional to the magnetic moment of the sample. The magnetic field is swept through a range (e.g., -1 to +1 Tesla) to measure the M-H hysteresis loop at a constant temperature (e.g., room temperature) to determine its magnetic behavior (paramagnetic, ferromagnetic, etc.).<sup>[10][12]</sup>

## Visualized Workflows and Relationships

### Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of  $\text{Mn}_3\text{O}_4$  nanoparticles via co-precipitation and their subsequent characterization.

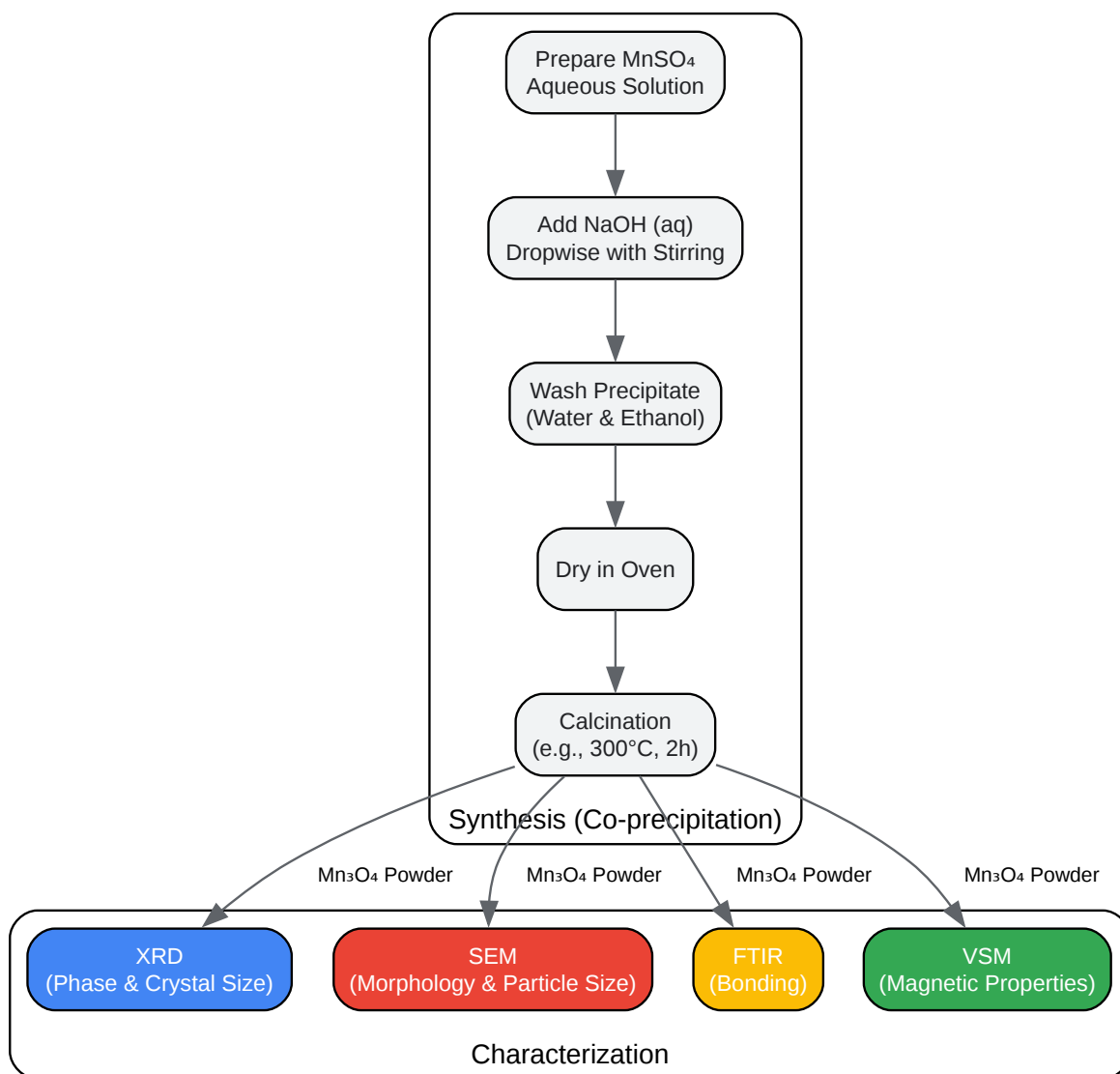


Figure 1: Experimental Workflow for Mn<sub>3</sub>O<sub>4</sub> Nanoparticle Synthesis and Characterization

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Figure 1: Experimental Workflow for Mn<sub>3</sub>O<sub>4</sub> Nanoparticle Synthesis and Characterization

## Logical Relationship: Thermal Conversion of Manganese Oxides

This diagram shows the relationship between different manganese oxides as a function of heating in air, highlighting the stability of  $\text{Mn}_3\text{O}_4$  at high temperatures.

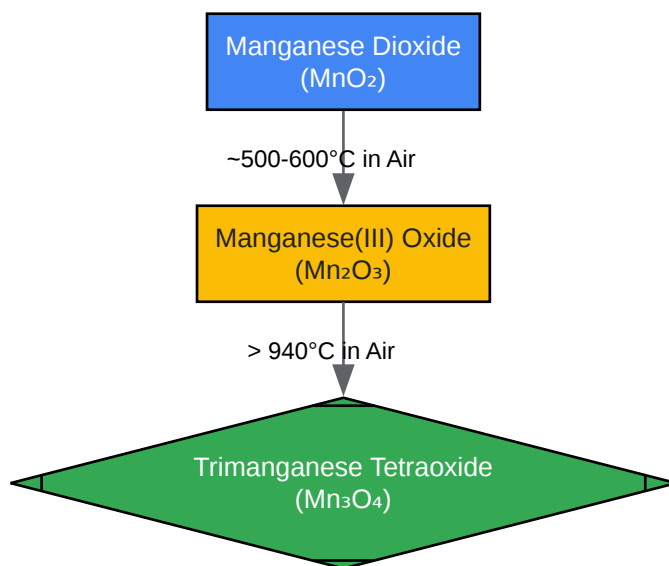


Figure 2: Thermal Conversion Pathway to Trimanganese Tetraoxide

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Figure 2: Thermal Conversion Pathway to **Trimanganese Tetraoxide**

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